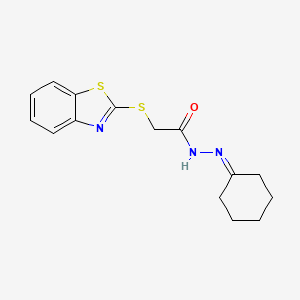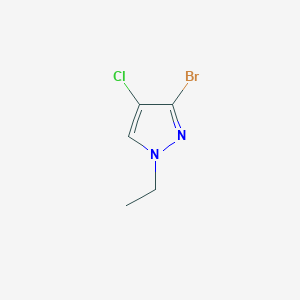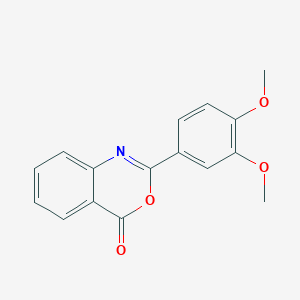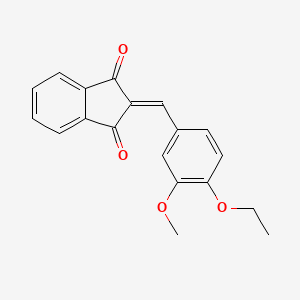![molecular formula C18H19N3O B11709385 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Tetrahydroisochinolin-Einheit und eine Phenolgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des Tetrahydroisochinolin-Derivats, gefolgt von der Einführung der Hydrazin-Einheit und der anschließenden Kupplung mit einem Phenol-Derivat. Die Reaktionsbedingungen erfordern häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseanlagen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Hydrazin-Einheit kann reduziert werden, um Amine zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können unter sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Phenolgruppe Chinone ergeben, während die Reduktion der Hydrazin-Einheit primäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Als potenzieller Therapeutik erforscht aufgrund seiner einzigartigen Struktur und Reaktivität.
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien und chemischer Sensoren.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Tetrahydroisochinolin-Einheit kann mit verschiedenen Enzymen und Rezeptoren interagieren, wodurch ihre Aktivität möglicherweise gehemmt oder moduliert wird. Die Phenolgruppe kann an Redoxreaktionen beteiligt sein, die den oxidativen Stress und die Signalwege in Zellen beeinflussen.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,3,4-Tetrahydroisochinolin: Ein einfacheres Analogon mit ähnlichen strukturellen Merkmalen, jedoch ohne die Hydrazin- und Phenolgruppe.
Phenylhydrazin: Enthält die Hydrazin-Einheit, fehlt aber die Tetrahydroisochinolin-Struktur.
Chinolin-Derivate: Teilen einige strukturelle Ähnlichkeiten, unterscheiden sich aber in ihren chemischen Eigenschaften und Reaktivität.
Einzigartigkeit
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol ist einzigartig aufgrund seiner Kombination aus einem Tetrahydroisochinolin-Kern mit einer Hydrazin- und Phenolgruppe. Diese einzigartige Struktur verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivität, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C18H19N3O |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[(E)-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,22H,11H2,1-2H3,(H,20,21)/b19-12+ |
InChI-Schlüssel |
ARACHFZUFSXQHQ-XDHOZWIPSA-N |
Isomerische SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=CC=C3O)C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=CC=C3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)

![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
